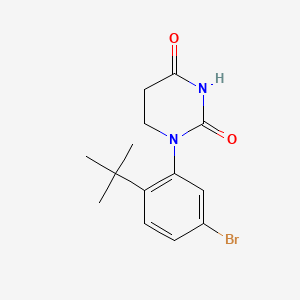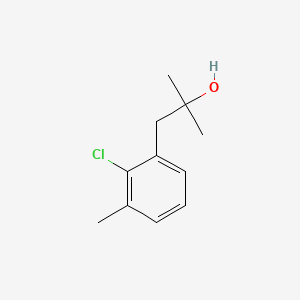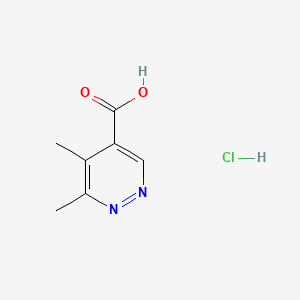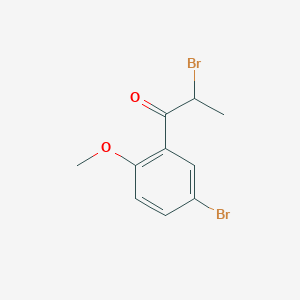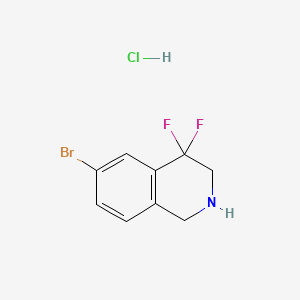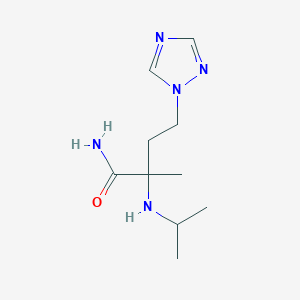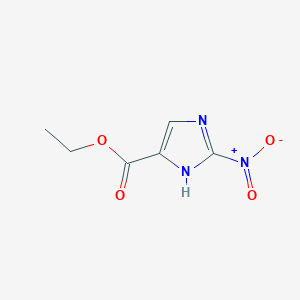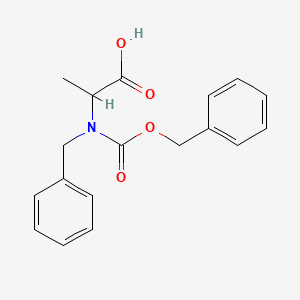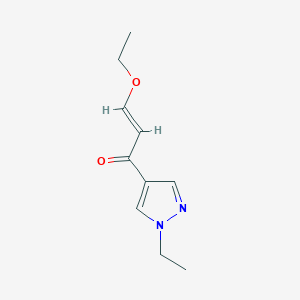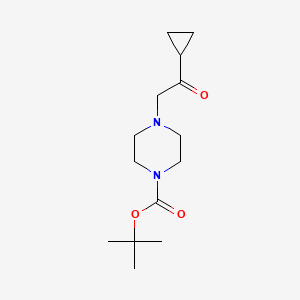![molecular formula C7H14ClNO2 B13484846 {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride CAS No. 2866333-86-8](/img/structure/B13484846.png)
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-Oxa-2-azaspiro[34]octan-7-yl}methanolhydrochloride is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization to introduce the methanol and hydrochloride groups. One common approach is to start with a suitable precursor that contains the necessary functional groups and then perform a series of reactions to construct the spirocyclic core. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization, distillation, or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Uniqueness
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications where specific structural features are required .
Propriétés
Numéro CAS |
2866333-86-8 |
|---|---|
Formule moléculaire |
C7H14ClNO2 |
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
5-oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-2-6-1-7(10-3-6)4-8-5-7;/h6,8-9H,1-5H2;1H |
Clé InChI |
OUVJUSUDEQDLEA-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC12CNC2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
